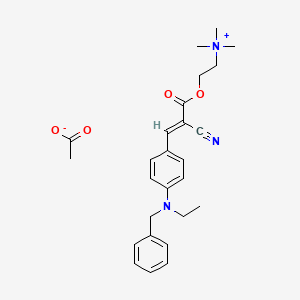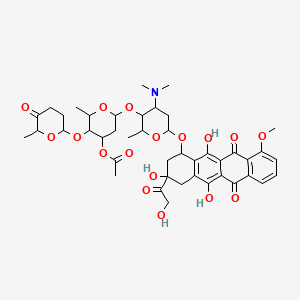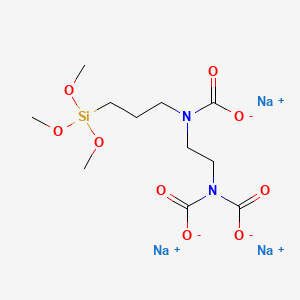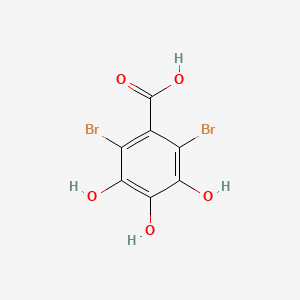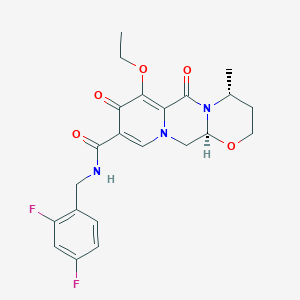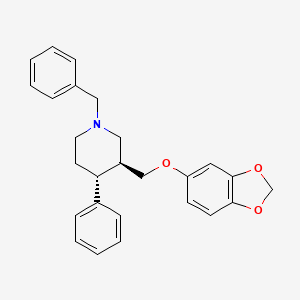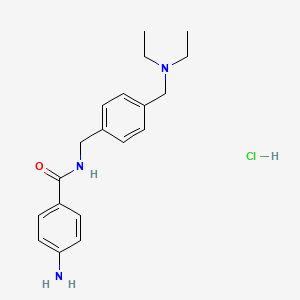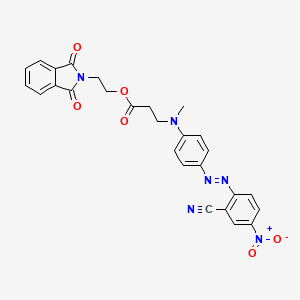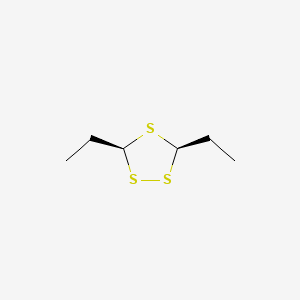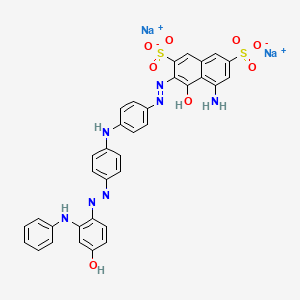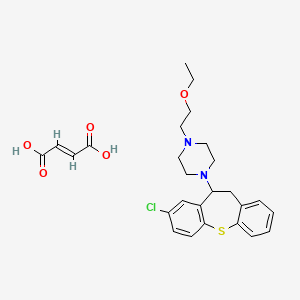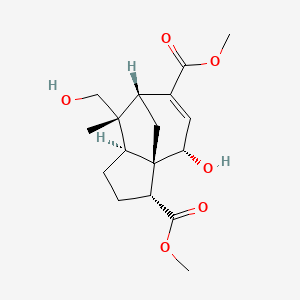
Dimethyl shellolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl shellolate is a chemical compound with the molecular formula C₁₇H₂₄O₆. It is a derivative of shellolic acid, specifically the dimethyl ester of shellolic acid. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl shellolate can be synthesized through the esterification of shellolic acid. The process involves the reaction of shellolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction is as follows:
Shellolic acid+2CH3OH→Dimethyl shellolate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors with continuous stirring and heating. The use of excess methanol and a strong acid catalyst ensures high yield and purity of the product. After the reaction, the mixture is subjected to distillation to remove unreacted methanol and water, followed by purification steps such as recrystallization.
化学反応の分析
Types of Reactions
Dimethyl shellolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Dimethyl shellolate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It serves as a substrate in enzymatic studies to understand esterases and lipases.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of coatings and adhesives due to its resinous properties.
作用機序
The mechanism of action of dimethyl shellolate involves its hydrolysis in the presence of water or enzymes, leading to the release of shellolic acid and methanol. The hydrolysis can be catalyzed by esterases in biological systems. The released shellolic acid can then interact with various molecular targets, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
Dimethyl fumarate: Another dimethyl ester with applications in medicine, particularly in the treatment of multiple sclerosis.
Dimethyl phthalate: Used as a plasticizer and in insect repellents.
Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) plastics.
Uniqueness
Dimethyl shellolate is unique due to its origin from shellolic acid, a natural resin. Its structure and properties differ significantly from other dimethyl esters, making it valuable in specific applications such as resin production and enzymatic studies.
特性
CAS番号 |
22597-13-3 |
|---|---|
分子式 |
C17H24O6 |
分子量 |
324.4 g/mol |
IUPAC名 |
dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylate |
InChI |
InChI=1S/C17H24O6/c1-16(8-18)11-7-17(13(19)6-9(11)14(20)22-2)10(15(21)23-3)4-5-12(16)17/h6,10-13,18-19H,4-5,7-8H2,1-3H3/t10-,11-,12-,13-,16+,17+/m0/s1 |
InChIキー |
RPRKMIRJBCDBPO-LFCXMHMLSA-N |
異性体SMILES |
C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)OC)C(=O)OC)CO |
正規SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)OC)C(=O)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


